molecular formula C22H22N2O3 B11362349 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No.: B11362349
M. Wt: 362.4 g/mol
InChI Key: XQKOMDRXKWUCOK-UHFFFAOYSA-N
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Description

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a prop-2-en-1-yloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C22H22N2O3/c1-2-15-26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h2-10,16H,1,11-15H2

InChI Key

XQKOMDRXKWUCOK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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